4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether
Description
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether is a halogenated aromatic compound featuring a benzyl ether backbone substituted with a nitro group, a 4-chlorophenylsulfanyl moiety, and a 2,5-dichlorophenyl group.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-4-[(2,5-dichlorophenoxy)methyl]-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3NO3S/c20-13-2-5-15(6-3-13)27-19-8-1-12(9-17(19)23(24)25)11-26-18-10-14(21)4-7-16(18)22/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZWLYCFQIQFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)COC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701151017 | |
| Record name | 1-[(4-Chlorophenyl)thio]-4-[(2,5-dichlorophenoxy)methyl]-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477869-50-4 | |
| Record name | 1-[(4-Chlorophenyl)thio]-4-[(2,5-dichlorophenoxy)methyl]-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477869-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)thio]-4-[(2,5-dichlorophenoxy)methyl]-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a chlorophenyl sulfanyl group is introduced to a nitrobenzyl dichlorophenyl ether precursor. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological or therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several structurally related halogenated aromatic compounds, though none directly match the target compound. Below is a comparative analysis based on substituent patterns, synthesis methods, and spectroscopic data from the referenced studies:
Substituent Effects on Reactivity and Stability
- 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide (20): This compound (yield: 80%, m.p. 177–180°C) features a piperazine-linked 3,4-dichlorophenyl group and a sulfonamide-carbamoyl hybrid structure. Its IR and NMR spectra confirm NH, C=O, and aromatic C-Cl interactions, which are critical for hydrogen bonding and intermolecular stability .
- N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21): Synthesized with a 65% yield, this compound shares a 4-chlorophenylcarbamoyl group and multiple chlorine substituents. Its $^{13}\text{C}$-NMR data highlight distinct electronic environments for carbons adjacent to chlorine atoms .
Spectroscopic and Structural Insights
- IR and NMR Trends: All analogs in the evidence exhibit characteristic IR peaks for NH (~3300 cm$^{-1}$), C=O (~1700 cm$^{-1}$), and aromatic C-Cl (~750 cm$^{-1}$). The target compound’s nitro group would introduce additional NO$_2$ stretching vibrations (~1520 and 1350 cm$^{-1}$) . $^{1}\text{H}$-NMR: Aromatic protons in the target compound would show splitting patterns influenced by the nitro group’s strong electron-withdrawing effect, shifting signals downfield compared to chlorine-substituted analogs .
Data Table: Key Properties of Selected Analogs
Research Implications and Limitations
- Biological Relevance: Chlorinated and sulfonamide-containing analogs often exhibit receptor-binding activity (e.g., cannabinoid receptor interactions in ). The target compound’s nitro group may modulate such interactions .
- Synthetic Challenges : Introducing a nitro group to a benzyl ether scaffold could require controlled nitration conditions to avoid over-oxidation or decomposition.
Limitations : The absence of direct data on the target compound necessitates extrapolation from structurally related systems. Further experimental studies (e.g., synthesis, X-ray crystallography) are required to validate its properties.
Biological Activity
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether, also known by its chemical structure and various synonyms, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, antibacterial effects, and other relevant pharmacological profiles based on diverse research findings.
- Molecular Formula : C14H10Cl2N2O2S
- Molecular Weight : 335.21 g/mol
- CAS Number : 59768-12-6
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications.
Anticancer Activity
Research indicates that compounds with structural similarities to 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether exhibit significant anticancer properties. For instance:
- Case Study : A study on thiazole derivatives demonstrated that compounds with similar electron-withdrawing groups showed IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting a strong correlation between structure and anticancer activity .
- Mechanism : The presence of the nitro group and chlorinated phenyl rings is believed to enhance cytotoxicity through the induction of apoptosis in cancer cells. Molecular dynamics simulations have shown that these compounds interact with key proteins involved in cell survival pathways .
Antibacterial Activity
The antibacterial efficacy of related compounds has been documented, indicating potential for development as antimicrobial agents:
- Study Findings : Compounds similar to the target compound have been tested against both Gram-positive and Gram-negative bacteria. The results showed significantly higher antibacterial activity compared to conventional antibiotics .
Mutagenicity and Safety Profile
Concerns regarding mutagenicity are crucial for evaluating the safety of any new pharmaceutical compound:
- Mutagenicity Reports : The compound has not been specifically listed among known mutagenic chemicals; however, related compounds have raised concerns due to their structural properties . Further testing is necessary to establish a comprehensive safety profile.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
